Galanthamine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

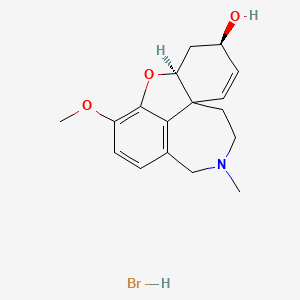

(12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORVDGQLPPAFRS-JRDDSUJMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Galanthamine Hydrobromide: A Dual-Action Modulator of Neuronal Cholinergic Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Galanthamine (B1674398) hydrobromide, a tertiary alkaloid, is a clinically significant therapeutic agent for mild to moderate Alzheimer's disease.[1][2] Its efficacy is rooted in a distinctive dual mechanism of action within the neuron. It functions as a reversible, competitive inhibitor of acetylcholinesterase (AChE) and as a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4] This guide provides a comprehensive technical overview of these two core mechanisms, presenting quantitative data, detailed experimental protocols for their investigation, and visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Cholinergic Deficit in Alzheimer's Disease and the Role of Galanthamine

Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to a significant loss of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh).[4][5] The therapeutic strategy for managing Alzheimer's symptoms often involves augmenting cholinergic neurotransmission. Galanthamine hydrobromide addresses this deficit through a synergistic, dual-pronged approach that distinguishes it from other cholinesterase inhibitors.[3][5]

Mechanism 1: Reversible, Competitive Inhibition of Acetylcholinesterase

Galanthamine's primary and most well-established mechanism is the inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[4] By reversibly binding to AChE, galanthamine slows the degradation of ACh, thereby increasing its concentration and duration of action at the synapse.[4][5] This enhanced availability of ACh leads to improved cholinergic signaling.[5]

Binding Kinetics and Potency

The inhibitory potency of galanthamine on AChE is determined by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). It is important to note that recent studies suggest that the potency of galanthamine may have been historically underestimated by a factor of approximately 100 due to its time-dependent inhibition characteristics.[6][7]

| Parameter | Value | Enzyme Source | Notes |

| IC50 | ~3 µM | Torpedo californica nAChR | For inhibition of [3H]ACh binding.[8] |

| Potentiation Concentration | 0.1 - 1 µM | Human nAChR subtypes | Window for potentiating agonist responses.[9] |

| Inhibitory Concentration (nAChR) | > 10 µM | Human nAChR subtypes | Concentration at which galanthamine acts as an inhibitor.[9] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for determining AChE activity and inhibition.[10]

Objective: To quantify the inhibitory effect of galanthamine on AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[10] The rate of color change is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)

-

This compound solutions of varying concentrations

-

Microplate reader and 96-well plates

Procedure:

-

Reagent Preparation: Prepare fresh solutions of AChE, ATCI, and DTNB in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, AChE solution, and varying concentrations of galanthamine (or a vehicle control).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the DTNB solution followed by the ATCI substrate to initiate the reaction.

-

Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the reaction rate for each well.

-

Determine the percentage of inhibition for each galanthamine concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the galanthamine concentration to determine the IC50 value.[11]

-

Mechanism 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptors

Uniquely among clinically used cholinesterase inhibitors, galanthamine also acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[2] It binds to an allosteric site on the nAChR, distinct from the acetylcholine binding site, and induces a conformational change that increases the receptor's sensitivity to ACh.[5] This potentiation of nAChR activity further enhances cholinergic neurotransmission and is thought to contribute significantly to galanthamine's cognitive benefits.[3]

Subtype Selectivity and Functional Effects

Galanthamine has been shown to potentiate several neuronal nAChR subtypes, including α3β4, α4β2, α6β4, and the α7/5-HT3 chimera.[9] This allosteric modulation enhances the receptor's response to agonists, leading to increased ion channel opening probability and a slowing of receptor desensitization.[12] The potentiation of nAChRs by galanthamine can lead to downstream effects such as increased intracellular calcium levels and enhanced neurotransmitter release.[13]

| nAChR Subtype | Effect of Galanthamine | Concentration Range | Reference |

| α3β4 | Allosteric Potentiation | 0.1 - 1 µM | [9] |

| α4β2 | Allosteric Potentiation | 0.1 - 1 µM | [9] |

| α6β4 | Allosteric Potentiation | 0.1 - 1 µM | [9] |

| α7/5-HT3 chimera | Allosteric Potentiation | 0.1 - 1 µM | [9] |

| α7 | Allosteric Potentiation | ~1 µM | [14] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in response to agonist and modulator application, providing detailed insights into the allosteric modulation of nAChRs.[15][16]

Objective: To characterize the potentiating effect of galanthamine on nAChR-mediated currents.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing nAChRs. The membrane patch is then ruptured to allow electrical access to the cell's interior. The cell's membrane potential is clamped at a set voltage, and the currents flowing through the nAChR channels in response to acetylcholine, with and without galanthamine, are recorded.

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., HEK-293 cells or neurons)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Glass micropipettes

-

External and internal recording solutions

-

Acetylcholine (agonist) solution

-

This compound solution

Procedure:

-

Cell Preparation: Culture cells expressing the desired nAChR subtype on coverslips.

-

Pipette Preparation: Fabricate micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Establish a giga-ohm seal between the micropipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Recording:

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply the agonist (acetylcholine) to elicit a baseline current response.

-

Co-apply the agonist and galanthamine to observe any potentiation of the current.

-

Wash out the drugs and repeat with different concentrations of galanthamine to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude and kinetics of the elicited currents.

-

Quantify the degree of potentiation by galanthamine as the percentage increase in the agonist-evoked current.

-

Plot the potentiation against the galanthamine concentration to determine the EC50 for potentiation.

-

Signaling Pathways and Experimental Workflows

The dual mechanism of this compound results in a synergistic enhancement of cholinergic signaling. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for their investigation.

Caption: Galanthamine inhibits AChE in the synaptic cleft.

Caption: Galanthamine allosterically potentiates nAChRs.

Caption: Workflow for studying galanthamine's dual action.

Conclusion

This compound's dual mechanism of action, encompassing both acetylcholinesterase inhibition and positive allosteric modulation of nicotinic acetylcholine receptors, provides a multifaceted approach to enhancing cholinergic neurotransmission.[4] This comprehensive action likely underlies its clinical efficacy in the symptomatic treatment of Alzheimer's disease. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of galanthamine and other dual-action cholinergic agents, which hold promise for the development of more effective therapies for neurodegenerative disorders.

References

- 1. Galantamine hydrobromide: an agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]

- 6. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Physostigmine and Galanthamine Bind in the Presence of Agonist at the Canonical and Noncanonical Subunit Interfaces of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. attogene.com [attogene.com]

- 11. benchchem.com [benchchem.com]

- 12. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Galanthamine hydrobromide synthesis and natural sources

An In-depth Technical Guide on the Synthesis and Natural Sources of Galanthamine (B1674398) Hydrobromide

Introduction

Galanthamine is a tertiary alkaloid renowned for its role as a reversible, competitive acetylcholinesterase (AChE) inhibitor.[1] Marketed as its hydrobromide salt under trade names like Razadyne®, it is a clinically approved therapeutic agent for managing mild to moderate dementia associated with Alzheimer's disease.[1][2] First isolated in the 1950s from the Caucasian snowdrop (Galanthus woronowii), galanthamine's complex tetracyclic structure and significant therapeutic demand have driven extensive research into both its extraction from natural sources and its total chemical synthesis.[3][4]

This technical guide provides a comprehensive overview of galanthamine hydrobromide, detailing its natural origins, biosynthetic pathway, prominent chemical synthesis routes, and key experimental protocols. Quantitative data is summarized for comparative analysis, and critical pathways and workflows are visualized to offer a clear and detailed resource for researchers, scientists, and drug development professionals.

Natural Sources and Extraction

Galanthamine is predominantly found in plants belonging to the Amaryllidaceae family.[4] Historically, the common snowdrop (Galanthus nivalis) was the first source, but for industrial production, species with higher yields and larger biomass are used.[4] The main commercial sources currently include the summer snowflake (Leucojum aestivum), various daffodil cultivars (Narcissus ssp.), and the red spider lily (Lycoris radiata).[5][6][7] The alkaloid content can vary significantly based on the species, plant part, geographical location, and developmental stage.[5]

Table 1: Galanthamine Content in Various Plant Sources

| Plant Species | Plant Part | Galanthamine Content (mg/g Dry Weight) | Reference |

| Leucojum aestivum | Bulbs | 0.28 - 2.10 | [8] |

| Leucojum aestivum | In vitro shoots | Traces - 0.45 | [8] |

| Narcissus pseudonarcissus cv. 'Carlton' | Bulbs | ~2.2 - 3.3 | [6] |

| Narcissus ssp. (various cultivars) | Bulbs | > 1.0 | [5] |

| Lycoris radiata | Bulbs | 0.2 - 5.0 | [6] |

| Ungernia victoris | Bulbs | ~5.5 - 7.8 (47-48% of total alkaloids) | [5] |

| Ungernia victoris | Leaves | ~1.5 - 4.0 (56-57% of total alkaloids) | [5] |

Experimental Protocol: Extraction from Leucojum aestivum

This protocol outlines a general method for the laboratory-scale extraction of galanthamine.

Materials:

-

Dried and powdered bulbs of Leucojum aestivum

-

Sulfuric acid (3%)

-

Diethyl ether

-

Ammonia (B1221849) (25%)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Soxhlet apparatus or Ultrasonic bath

Methodology:

-

Extraction: A known quantity of powdered plant material (e.g., 10 g) is placed in a Soxhlet apparatus and extracted with methanol (150 mL) for 24 hours.[9] Alternatively, ultrasound-assisted extraction can be performed by sonicating the material (0.3 g) in methanol (5 mL) for 15 minutes.[9]

-

Acid-Base Purification:

-

The crude methanol extract is concentrated under vacuum.

-

The residue is dissolved in 3% sulfuric acid to protonate the alkaloids, rendering them water-soluble.

-

This acidic solution is washed with diethyl ether to remove neutral, non-alkaloidal compounds.

-

The aqueous phase is then basified with 25% ammonia to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basic solution is extracted multiple times with chloroform.[9]

-

-

Isolation: The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the total alkaloid fraction containing galanthamine.[9] Further purification can be achieved using column chromatography.

Extraction and Purification Workflow```dot

Caption: Biosynthetic pathway of galanthamine from primary amino acid precursors.

Chemical Synthesis of this compound

The structural complexity and commercial demand for galanthamine have made its total synthesis a significant goal for organic chemists. While numerous routes have been developed, the industrial-scale synthesis largely follows a biomimetic approach pioneered by Barton and refined by Sanochemia. [10][11]

Industrial Synthesis (Sanochemia Process)

This process is noted for its efficiency and implementation of a dynamic chiral resolution. The overall yield for this process has been reported at 12.4%, producing over 5 kg of the final product in a single batch. [2][11] Key Stages:

-

Precursor Synthesis: The synthesis begins with isovanillin, which is elaborated through several steps, including reductive amination with tyramine, to form the key norbelladine-type precursor. [10]2. Oxidative Phenol (B47542) Coupling: The precursor undergoes an intramolecular oxidative phenol coupling using an oxidizing agent like potassium ferricyanide. This biomimetic step forms the characteristic spirocyclic core, yielding racemic narwedine ((±)-5). [10]3. Dynamic Chiral Resolution: This is a critical step for efficiency. Racemic narwedine is dissolved in a solvent mixture (e.g., ethanol (B145695) and triethylamine) and seeded with a small amount of the desired (-)-narwedine. This induces a crystallization-induced asymmetric transformation, converting the racemate into enantiomerically pure (-)-narwedine in high yield (up to 84%). [12][13]4. Stereoselective Reduction: The ketone in (-)-narwedine is stereoselectively reduced to the corresponding alcohol using a bulky reducing agent like L-selectride. This step proceeds with high diastereoselectivity to yield (-)-galanthamine. [2][10]The reaction temperature is kept below -15 °C to prevent the formation of the epi-galanthamine isomer. [10]5. Hydrobromide Salt Formation: The purified (-)-galanthamine base is treated with aqueous hydrobromic acid to precipitate the final active pharmaceutical ingredient, (-)-galanthamine hydrobromide. [14]

Caption: Key stages of the industrial Sanochemia synthesis of (-)-galanthamine.

Alternative Synthetic Strategies

Other notable total syntheses have been developed to avoid the often low-yielding oxidative coupling step or to introduce chirality earlier in the process.

-

Trost Synthesis: This enantioselective synthesis utilizes a Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) to establish a key stereocenter. The tetracyclic core is then constructed via an intramolecular Heck reaction. [10][15]This route achieves an overall yield of 7.3%. [2]* Biocatalytic Approaches: Laccase enzymes, in combination with mediators like TEMPO, have been used to perform the oxidative coupling step in a more environmentally friendly manner, achieving yields of up to 70% for this specific transformation. [16] Table 2: Comparison of Selected Galanthamine Synthesis Routes

| Synthetic Route | Key Step(s) | Overall Yield (%) | Chirality Control | Reference |

| Barton (1962) | Oxidative Coupling, Reduction | 1.4 | Racemic, Resolution | [10] |

| Sanochemia | Oxidative Coupling, Dynamic Resolution | 12.4 | Crystallization-induced resolution | [2][11] |

| Trost (2005) | Pd-catalyzed AAA, Heck Reaction | 7.3 | Asymmetric catalysis | [2][10] |

| Bandichhor (2008) | Oxidative Coupling, Classical Resolution | 9.0 | Classical resolution with (+)-DPTTA | [2][17] |

Key Experimental Protocols in Synthesis

Protocol: Crystallization-Induced Dynamic Resolution of (±)-Narwedine

This protocol is adapted from the industrial process for obtaining enantiopure (-)-narwedine. [12][18] Materials:

-

(±)-Narwedine

-

Ethanol

-

Seed crystals of (-)-narwedine (approx. 1-2.5 mol%)

Methodology:

-

Dissolve (±)-narwedine (e.g., 95 g) in a mixture of ethanol (1381 mL) and triethylamine (161.5 mL) by heating to 75-80°C. [18]2. Cool the clear solution to approximately 70-73°C.

-

Add a catalytic amount of (-)-narwedine seed crystals (e.g., 1.9 g) to the solution. [18]4. Stir the mixture at a controlled temperature (e.g., room temperature) to allow for equilibration between the enantiomers in solution and the selective crystallization of the desired (-)-enantiomer.

-

After crystallization is complete (several hours), filter the crystalline solid.

-

Wash the collected solid with cold ethanol and dry under vacuum to yield enantiomerically pure (-)-narwedine. The filtrate, enriched in the (+)-enantiomer, can be racemized and recycled.

Protocol: Preparation of (-)-Galanthamine Hydrobromide

This protocol describes the final salt formation step. [14][19] Materials:

-

Purified (-)-Galanthamine base

-

Methanol (or Ethanol, 95%)

-

Aqueous Hydrobromic Acid (47-48%)

Methodology:

-

Dissolve the (-)-galanthamine base in a suitable solvent like methanol or 95% ethanol. [14][19]2. Cool the solution to 0-5°C.

-

Slowly add a stoichiometric amount of 48% aqueous hydrobromic acid over a period of 45 minutes while stirring and maintaining the low temperature. [14][19]4. Stir the resulting suspension for approximately 1-3 hours, allowing the hydrobromide salt to fully precipitate. [18]5. Collect the product by filtration.

-

Wash the white solid with a small amount of cold solvent (methanol or ethanol).

-

Dry the product under vacuum at 50-65°C to afford (-)-galanthamine hydrobromide with high purity. [14][18]An 80-85% yield for this step is typical. [14][17]

Mechanism of Action

Galanthamine exerts its therapeutic effects through a dual mechanism of action. [4][20]1. Acetylcholinesterase (AChE) Inhibition: It acts as a reversible and competitive inhibitor of the AChE enzyme. By blocking AChE, it prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby increasing ACh levels and enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning. [20][21]2. Allosteric Modulation of Nicotinic Receptors: Galanthamine also binds to an allosteric site on nicotinic acetylcholine receptors (nAChRs). [4]This binding positively modulates the receptor, increasing its sensitivity and response to acetylcholine, which further amplifies cholinergic signaling. [20]

Caption: Dual mechanism of action of galanthamine at the cholinergic synapse.

References

- 1. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]

- 3. soc.chim.it [soc.chim.it]

- 4. Galantamine - Wikipedia [en.wikipedia.org]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Alkaloid variability in Leucojum aestivum from wild populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Galantamine total synthesis - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. An improved process for the preparation of galantamine hydrobromide - Patent 2009015 [data.epo.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Biomimetic synthesis of galantamine via laccase/TEMPO mediated oxidative coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. EP2009015B1 - Process for the preparation of galantamine hydrobromide - Google Patents [patents.google.com]

- 19. US8013151B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 20. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]

- 21. nbinno.com [nbinno.com]

Unveiling the Neuroprotective Potential of Galanthamine Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro neuroprotective properties of Galanthamine hydrobromide, a well-established therapeutic agent for Alzheimer's disease. Beyond its primary role as an acetylcholinesterase inhibitor, a growing body of evidence highlights its multifaceted neuroprotective mechanisms. This document collates key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways to support further research and drug development in the field of neurodegenerative diseases.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a dual mechanism of action: reversible, competitive inhibition of acetylcholinesterase (AChE) and allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] This dual action not only enhances cholinergic neurotransmission but also triggers a cascade of downstream signaling events that contribute to neuronal survival.[1]

Key neuroprotective mechanisms demonstrated in vitro include:

-

Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine acts as a positive allosteric modulator of nAChRs, particularly the α7 subtype.[1] This potentiation of nAChR activity is crucial for its neuroprotective effects against glutamate (B1630785) and β-amyloid (Aβ) toxicity.[1]

-

Anti-inflammatory Effects: By stimulating cholinergic signaling, galantamine can activate the "cholinergic anti-inflammatory pathway," which suppresses the production of pro-inflammatory cytokines.[1][2] This is mediated through the inhibition of signaling pathways like NF-κB.[2][3][4]

-

Inhibition of Oxidative Stress: Galantamine has been shown to protect neurons from oxidative damage induced by reactive oxygen species (ROS).[3][4][5] It can prevent the increase of ROS and lipid peroxidation, contributing to cell survival.[1]

-

Anti-amyloidogenic Properties: In vitro studies have demonstrated that galantamine can inhibit the aggregation of Aβ peptides and reduce their cytotoxicity.[1] It may also promote the clearance of Aβ by stimulating microglial phagocytosis via nAChRs.[1]

-

Upregulation of Neuroprotective Proteins: Galantamine can upregulate the expression of the anti-apoptotic protein Bcl-2, an effect mediated by α7 nAChRs.[1]

-

Modulation of NMDA Receptors: Galantamine can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, which are vital for learning and memory.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro studies investigating the neuroprotective effects of this compound.

| Experimental Model | Insult | Galantamine Concentration | Observed Effect | Citation(s) |

| Rat hippocampal slices | Oxygen-Glucose Deprivation (OGD) | 1-10 µM | Showed a wider neuroprotective window than memantine (B1676192). | [7] |

| Rat hippocampal slices | Oxygen-Glucose Deprivation (OGD) | 5 µM | Significantly reduced LDH release by 45-56% during re-oxygenation. | [8] |

| Rat hippocampal slices | Oxygen-Glucose Deprivation (OGD) | 15 µM | Reduced cell death to almost control levels.[1][4] Reduced LDH release by 47-56%. | [8] |

| Rat cortical neurons | NMDA-induced excitotoxicity | 5 µM | Completely reversed NMDA toxicity. | [7] |

| Rat cortical neurons | NMDA-induced excitotoxicity | 1.44-1.48 µM (IC50) | Produced a concentration-dependent neuroprotective effect. | [9] |

| BV-2 microglia and HT-22 hippocampal neurons | Lipopolysaccharide (LPS) | 10 µM | Prevented the upregulation of NF-κB p65. | [7] |

| Human lymphocytes | Hydrogen Peroxide (H2O2) | Low and medium concentrations | Significantly higher cell viability compared to control. | [5] |

Key Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices

Objective: To model brain ischemia-reperfusion injury in vitro and assess the neuroprotective effect of Galantamine.

Methodology:

-

Slice Preparation: Rat hippocampal slices are prepared and maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

OGD Induction: To induce OGD, the aCSF is replaced with a glucose-free solution saturated with 95% N2 / 5% CO2 for a defined period (e.g., 60 minutes).

-

Drug Treatment: Galantamine hydrobromide is added to the medium at various concentrations before, during, or after the OGD period.

-

Reoxygenation: Reoxygenation is initiated by returning the slices to standard aCSF containing glucose and saturated with 95% O2 / 5% CO2.

-

Assessment of Neuronal Damage: Cell death is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the incubation medium using a spectrophotometric assay.[1][7][8]

NMDA-Induced Excitotoxicity in Rat Cortical Neurons

Objective: To evaluate the ability of Galantamine to protect neurons from excessive stimulation of N-methyl-D-aspartate (NMDA) receptors.

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in a suitable medium on poly-D-lysine coated plates for 7-10 days.[7][9]

-

Drug Treatment: Neurons are exposed to appropriate concentrations of NMDA alone or in co-administration with Galantamine hydrobromide.

-

Incubation: The cells are incubated with the treatments for a specific duration (e.g., 3 hours).[9]

-

Assessment of Neurotoxicity: Neuronal damage is evaluated using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH assay to quantify cell death.[9]

Amyloid-β (Aβ) Aggregation and Neurotoxicity Assay

Objective: To determine the effect of Galantamine on the aggregation and neurotoxicity of amyloid-beta peptides.

Methodology:

-

Aβ Preparation: Synthetic Aβ1-42 peptide is dissolved and aggregated by incubation at 37°C.[7]

-

Drug Treatment: The Aβ peptides are incubated in the presence or absence of varying concentrations of Galantamine.

-

Cell Treatment: Cultured neuronal cells are pre-incubated with different concentrations of Galantamine before the addition of the aggregated Aβ1-42.[7]

-

Incubation: The cells are incubated with the drug and Aβ for an extended period (e.g., 48 hours).[7]

-

Assessment of Neuronal Death: Cell viability is assessed using methods such as the LDH assay.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in Galantamine's neuroprotective actions and a typical experimental workflow.

Caption: Galanthamine's neuroprotective signaling pathway.

Caption: General experimental workflow for in vitro neuroprotection studies.

Conclusion

The in vitro evidence strongly supports the neuroprotective properties of this compound, which extend beyond its primary function as an acetylcholinesterase inhibitor. Its ability to modulate nAChRs, mitigate inflammatory responses, combat oxidative stress, and interfere with amyloid-β pathology underscores its potential as a disease-modifying agent in Alzheimer's disease and other neurodegenerative conditions.[1] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docta.ucm.es [docta.ucm.es]

- 5. Protective effect of galantamine against oxidative damage using human lymphocytes: a novel in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro galantamine-memantine co-application: mechanism of beneficial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. joseroda.com [joseroda.com]

- 9. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Mapping Cholinergic Pathways: An In-depth Technical Guide to Galanthamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanthamine (B1674398) hydrobromide, a tertiary alkaloid originally isolated from the snowdrop Galanthus woronowii, is a potent, reversible, and competitive inhibitor of acetylcholinesterase (AChE) and an allosteric potentiating ligand (APL) of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This dual mechanism of action makes it a valuable tool for the symptomatic treatment of mild to moderate Alzheimer's disease and a powerful pharmacological probe for mapping and modulating cholinergic pathways in a research setting.[3][4] By increasing the synaptic availability of acetylcholine and enhancing the sensitivity of nAChRs, galanthamine provides a multifaceted approach to augmenting cholinergic neurotransmission.[3][5] This technical guide offers an in-depth overview of the core pharmacology of galanthamine, detailed experimental protocols for its application in cholinergic pathway mapping, and quantitative data to support experimental design and interpretation.

Quantitative Data on Galanthamine's Cholinergic Activity

The efficacy of galanthamine in modulating the cholinergic system is concentration-dependent and varies between its targets. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: Inhibition of Cholinesterases by Galantamine

| Enzyme | Species/Source | IC50 | Ki | Inhibition Type | Reference(s) |

| Acetylcholinesterase (AChE) | Human Brain Cortex | 5130 ± 630 nM | - | Competitive | [6] |

| Acetylcholinesterase (AChE) | - | 0.31 µg/mL | - | - | [4] |

| Butyrylcholinesterase (BuChE) | Human Sera | - | - | - | [6] |

| Butyrylcholinesterase (BuChE) | - | 9.9 µg/mL | - | - | [4] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs) by Galantamine

| nAChR Subtype | Effect | Concentration Range for Potentiation | Quantitative Data | Reference(s) |

| α4β2 | Allosteric Potentiating Ligand (APL) / Positive Allosteric Modulator (PAM) | 0.1 - 1 µM | Specific EC50 for potentiation not consistently reported. | [7][8] |

| α7 | Allosteric Potentiating Ligand (APL) / Positive Allosteric Modulator (PAM) | ~0.1 µM | Shifts ACh EC50 from 305 µM to 189 µM (at 100 nM Galantamine). Maximum potentiation of 22% at 250 µM ACh. | [7][9] |

| α3β4 | Allosteric Potentiating Ligand (APL) | 0.1 - 1 µM | - | [7][8] |

| α6β4 | Allosteric Potentiating Ligand (APL) | 0.1 - 1 µM | - | [8] |

Note: At concentrations >10 µM, galanthamine can act as an nAChR inhibitor.[8] There is some debate in the literature regarding the positive allosteric modulator activity of galantamine on certain subtypes.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of galanthamine with the cholinergic system is crucial for understanding its utility in pathway mapping. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Cholinergic Synapse and Galanthamine's Dual Action

Caption: Dual mechanism of galanthamine at the cholinergic synapse.

Nicotinic Acetylcholine Receptor (nAChR) Downstream Signaling

References

- 1. researchgate.net [researchgate.net]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosterism of Nicotinic Acetylcholine Receptors: Therapeutic Potential for Neuroinflammation Underlying Brain Trauma and Degenerative Disorders [mdpi.com]

Early Research on Galanthamine Hydrobromide for Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on galanthamine (B1674398) hydrobromide, a compound that has become a cornerstone in the symptomatic treatment of Alzheimer's disease. This document delves into the early preclinical investigations that elucidated its dual mechanism of action and established its potential for cognitive enhancement. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data from seminal studies, and visualizations of key pathways and workflows to support ongoing research and drug development in the field of cognitive neuroscience.

Core Mechanism of Action: A Dual Approach to Cholinergic Enhancement

Early research into galanthamine revealed a unique dual mechanism of action that distinguishes it from other acetylcholinesterase (AChE) inhibitors.[1][2] Galanthamine not only inhibits the breakdown of the neurotransmitter acetylcholine (B1216132) but also positively modulates nicotinic acetylcholine receptors (nAChRs), enhancing their sensitivity to acetylcholine.[1][2]

Acetylcholinesterase (AChE) Inhibition

Galanthamine acts as a reversible and competitive inhibitor of acetylcholinesterase, the enzyme responsible for hydrolyzing acetylcholine in the synaptic cleft.[1] By inhibiting AChE, galanthamine increases the concentration and prolongs the action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1] This is particularly relevant in conditions like Alzheimer's disease, which are characterized by a deficit in cholinergic function.

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)

A key differentiator of galanthamine is its ability to act as a positive allosteric modulator of nicotinic acetylcholine receptors.[1][2] It binds to a site on the nAChR that is distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine.[1] This allosteric potentiation enhances the cholinergic signal, contributing to its cognitive-enhancing effects.[1][2] This modulation has been observed to be most effective within a specific concentration range, typically between 0.1 and 1.0 µM.[1]

References

An In-depth Technical Guide on the Role of Galanthamine Hydrobromide in Nicotinic Acetylcholine Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted role of galanthamine (B1674398) hydrobromide in the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). Galanthamine, a tertiary alkaloid, is a clinically approved agent for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] Its therapeutic efficacy is attributed to a dual mechanism of action: the reversible, competitive inhibition of acetylcholinesterase (AChE) and, significantly, the allosteric potentiation of nAChRs.[1][2][3][4][5] This document delves into the nuanced interactions of galanthamine with various nAChR subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: A Dual Approach

Galanthamine's unique therapeutic profile stems from its ability to modulate cholinergic signaling through two distinct pathways.[1][2] Firstly, as a reversible and competitive inhibitor of AChE, it slows the degradation of acetylcholine (ACh) in the synaptic cleft, thereby increasing the concentration and prolonging the availability of ACh to interact with both nicotinic and muscarinic receptors.[1][2] Secondly, and of particular interest to researchers, galanthamine acts as a positive allosteric modulator (PAM) of nAChRs.[5][6][7] It binds to a site on the receptor that is distinct from the ACh binding site, inducing a conformational change that sensitizes the receptor and increases the probability of channel opening in the presence of an agonist.[3] This allosteric potentiation enhances the response of nAChRs to ACh, further promoting cholinergic neurotransmission.[3][8]

Unlike other acetylcholinesterase inhibitors such as donepezil (B133215) and rivastigmine, which do not exhibit this nicotinic potentiating action, galanthamine's dual mechanism offers a potentially synergistic effect in enhancing cholinergic function.[6][7][9]

Quantitative Analysis of Galanthamine's Interaction with nAChR Subtypes

Galanthamine exhibits a complex, concentration-dependent interaction with various nAChR subtypes. At lower micromolar concentrations, it potentiates agonist-induced responses, while at higher concentrations, it can act as an inhibitor.[6] The following tables summarize the quantitative effects of galanthamine on different nAChR subtypes based on available literature.

| nAChR Subtype | Galanthamine Concentration for Potentiation | Effect | Reference |

| α4β2 | 0.1 - 1 µM | Potentiation of agonist responses | [6][7] |

| α7 | 0.1 µM | Increased amplitude of ACh-induced currents | [10][11] |

| α3β4 | 0.1 - 1 µM | Potentiation of agonist responses | [6] |

| α6β4 | 0.1 - 1 µM | Potentiation of agonist responses | [6] |

| Torpedo (muscle-type) | 1 µM | Enhancement of ACh-induced currents | [10][11] |

| nAChR Subtype | Galanthamine Concentration for Inhibition | Effect | Reference |

| α4β2, α7, α3β4, α6β4 | > 10 µM | Inhibition of nAChR activity | [6] |

| α7 | > 0.1 µM | Inhibition of ACh-induced currents | [10][11] |

| nAChR Subtype | Agonist | Effect of Galanthamine on EC50 | Reference |

| α7 | Acetylcholine | Shifted from 305 µM to 189 µM in the presence of 100 nM galanthamine | [10] |

Detailed Experimental Protocols

The characterization of galanthamine's effects on nAChRs relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays

Objective: To determine if galanthamine binds to the orthosteric (agonist-binding) site or an allosteric site on nAChR subtypes.[4]

Generalized Protocol:

-

Membrane Preparation: Homogenize tissue or cells expressing the nAChR subtype of interest in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes. Wash the pellets and resuspend them in an appropriate assay buffer.[4]

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand known to bind to the orthosteric site of the specific nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).[3][4] Add increasing concentrations of unlabeled galanthamine to the incubation mixture. Incubate at a specific temperature for a set period to reach equilibrium.[4]

-

Separation and Detection: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.[4] Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of galanthamine. Calculate the IC50 value (the concentration of galanthamine that inhibits 50% of the specific binding of the radioligand). If galanthamine does not displace the radioligand, it suggests binding to an allosteric site.[4][9]

Two-Electrode Voltage Clamp / Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the effects of galanthamine on the ion currents mediated by nAChR subtypes.[4]

Generalized Protocol:

-

Cell Preparation: Use cells (e.g., Xenopus oocytes, HEK293 cells) expressing a specific nAChR subtype.[4][6][10] For whole-cell patch-clamp, culture cells on coverslips.

-

Electrophysiological Recording:

-

Two-Electrode Voltage Clamp (Xenopus oocytes): Impale the oocyte with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential (e.g., -70 mV).[4]

-

Whole-Cell Patch-Clamp: Form a high-resistance seal between a glass micropipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.[4]

-

-

Data Acquisition: Apply the nAChR agonist (e.g., acetylcholine) to the cell to evoke an inward current. Co-apply the agonist with various concentrations of galanthamine and record the changes in the current amplitude, activation, and desensitization kinetics.[4]

-

Data Analysis: Measure the peak amplitude of the evoked currents in the absence and presence of galanthamine. Construct dose-response curves to determine the EC50 for potentiation or IC50 for inhibition.[4]

Functional Assays: Calcium Imaging and Neurotransmitter Release

Objective: To assess the functional downstream consequences of galanthamine's modulation of nAChR activity.[4][9]

Calcium Imaging Protocol:

-

Cell Loading: Culture cells (e.g., SH-SY5Y neuroblastoma cells) that endogenously express nAChRs. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[4][12]

-

Compound Incubation and Stimulation: Pre-incubate the cells with various concentrations of galanthamine. Stimulate the cells with a nAChR agonist (e.g., nicotine).[9][13]

-

Fluorescence Measurement: Measure the changes in intracellular calcium concentration by monitoring the fluorescence of the calcium indicator using a fluorescence microplate reader or microscope.[12][13]

-

Data Analysis: Quantify the potentiation of the agonist-induced calcium response by galanthamine.

Neurotransmitter Release Assay Protocol:

-

Preparation: Use brain slices (e.g., hippocampal slices) or cultured neurons.[9] Load the preparation with a radiolabeled neurotransmitter (e.g., [³H]noradrenaline).

-

Stimulation and Collection: Stimulate the preparation with a nAChR agonist in the presence and absence of galanthamine. Collect the superfusate at timed intervals.

-

Quantification: Measure the amount of radiolabeled neurotransmitter released in each fraction using a scintillation counter.

-

Data Analysis: Determine the effect of galanthamine on agonist-evoked neurotransmitter release.[9]

Signaling Pathways and Experimental Workflows

The allosteric potentiation of nAChRs by galanthamine leads to the modulation of several downstream signaling pathways, ultimately impacting neuronal function and neurotransmitter release.

Galanthamine binds to an allosteric site on the nAChR, enhancing the receptor's sensitivity to acetylcholine.[1][3][14] This potentiation leads to increased cation influx, primarily Na⁺ and Ca²⁺, upon agonist binding. The resulting membrane depolarization and direct calcium entry trigger a cascade of downstream events, including the activation of voltage-gated calcium channels, further increasing intracellular calcium levels.[9] This elevation in intracellular calcium is a critical step in modulating neurotransmitter release, with studies showing that galanthamine can enhance the release of dopamine and glutamate.[15][16] Furthermore, nAChR activation by galanthamine has been linked to the modulation of intracellular signaling cascades such as the MAPK/JNK pathway and the regulation of cellular processes like autophagy.[17]

The investigation of galanthamine's interaction with nAChRs typically follows a multi-step approach. Initial in vitro studies, including radioligand binding assays and electrophysiological recordings, are crucial for determining the nature of the interaction (allosteric vs. orthosteric) and characterizing the modulatory effects on receptor function.[4] Functional assays then provide insights into the downstream cellular consequences of this modulation. Findings from these in vitro experiments inform the design of in vivo studies using animal models to assess the physiological and behavioral outcomes of galanthamine administration, such as improvements in learning and memory.[3][18][19]

Binding Sites of Galanthamine on nAChRs

The precise binding site of galanthamine on nAChRs is an area of active research. Studies suggest that galanthamine binds to a site distinct from the agonist binding pocket.[3][20][21][22] Photolabeling and computational docking studies have indicated that in the presence of an agonist, galanthamine may bind to at least three distinct sites in the nAChR extracellular domain: at the α-γ interface in the entry to the transmitter binding site, in the vestibule of the ion channel, and at the δ-β interface in a location equivalent to the benzodiazepine (B76468) binding site in GABA-A receptors.[20] X-ray crystallography of galanthamine bound to the acetylcholine-binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, has revealed interactions deep within the subunit interface, away from the canonical agonist binding site.[23][24]

Conclusion

Galanthamine hydrobromide's role in nicotinic acetylcholine receptor modulation is a compelling area of study for researchers in neuropharmacology and drug development. Its dual mechanism of action, combining acetylcholinesterase inhibition with allosteric potentiation of nAChRs, distinguishes it from other Alzheimer's disease therapies and provides a valuable tool for investigating cholinergic signaling. A thorough understanding of its interaction with different nAChR subtypes, the downstream signaling consequences, and the methodologies to study these effects is crucial for the development of novel therapeutics targeting the cholinergic system for a range of neurological and psychiatric disorders. The ongoing research into the precise binding sites and the full spectrum of its modulatory effects will continue to illuminate the complex and therapeutically relevant pharmacology of galanthamine.

References

- 1. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Nicotinic cholinergic modulation: galantamine as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Galantamine enhances dopaminergic neurotransmission in vivo via allosteric potentiation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. α4 nicotinic acetylcholine receptor modulated by galantamine on nigrostriatal terminals regulates dopamine receptor-mediated rotational behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Galantamine: effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Physostigmine and galanthamine bind in the presence of agonist at the canonical and noncanonical subunit interfaces of a nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Galantamine Activates Muscle-Type Nicotinic Acetylcholine Receptors without Binding to the Acetylcholine-Binding Site | Journal of Neuroscience [jneurosci.org]

- 22. Galantamine activates muscle-type nicotinic acetylcholine receptors without binding to the acetylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Galanthamine and non-competitive inhibitor binding to ACh-binding protein: evidence for a binding site on non α-subunit interfaces of heteromeric neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Galanthamine and non-competitive inhibitor binding to ACh-binding protein: evidence for a binding site on non-alpha-subunit interfaces of heteromeric neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the antioxidant effects of Galanthamine hydrobromide

An In-depth Technical Guide to the Antioxidant Effects of Galanthamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a critical factor in the pathogenesis of numerous neurodegenerative disorders. This compound, a well-established acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, has demonstrated significant antioxidant properties that contribute to its neuroprotective effects.[1][2][3] This technical guide provides a comprehensive investigation into the multifaceted antioxidant mechanisms of this compound. It consolidates quantitative data from key in vitro and in vivo studies, details the experimental protocols used to ascertain these effects, and visualizes the complex signaling pathways involved. The evidence suggests that this compound mitigates oxidative stress through both direct scavenging of reactive oxygen species (ROS) and indirect modulation of endogenous antioxidant defense systems and neuroprotective signaling cascades.

Direct Radical Scavenging Activity

In vitro studies have established that this compound is an effective scavenger of various reactive oxygen species.[4][5][6] This direct antioxidant capability is primarily attributed to the enolic hydroxyl (OH) group within its molecular structure.[1][4][5][6] Furthermore, the presence of a quaternary nitrogen atom in the hydrobromide salt form enhances this scavenging strength.[4][5][6]

Quantitative Data on ROS Scavenging

The efficacy of Galanthamine as a direct antioxidant has been quantified using various assays, with results often presented as IC50 or EC50 values, which represent the concentration required to scavenge 50% of the radicals present.

| Reactive Species | Assay Method | Galanthamine Concentration | Scavenging Effect (IC50/EC50) | Reference |

| Superoxide (B77818) Radical (O₂•⁻) | Luminol-Chemiluminescence | 1 - 100 µM | C50 ≈ 15 µM | [5][6] |

| Hydroxyl Radical (•OH) | Luminol-Chemiluminescence | 1 - 100 µM | C50 ≈ 83 µM | [5][6] |

| Hypochlorous Acid (HOCl) | Luminol-Chemiluminescence | 1 - 100 µM | C50 ≈ 25 µM | [5][6] |

| General ROS | NBT Spectrophotometry | 1 - 100 µM | Concentration-dependent reduction | [5][6] |

Experimental Protocols for Direct Antioxidant Assays

This method measures the light emitted from the reaction of luminol (B1675438) with ROS. The presence of an antioxidant scavenges the ROS, leading to a decrease in chemiluminescence.

-

Objective : To quantify the scavenging of superoxide, hydroxyl radicals, and hypochlorous acid.

-

Reagents : 50mM Phosphate Buffer Solution (PBS, pH 7.4), 1mM Luminol stock solution, this compound (1, 10, 100 µM), and a ROS-generating system (e.g., potassium superoxide for O₂•⁻; Fenton reaction reagents like FeCl₃, EDTA, ascorbate, and H₂O₂ for •OH).[5]

-

Instrumentation : Luminometer.

-

Procedure :

-

Prepare 1 ml samples in PBS (pH 7.4) containing 0.1 mM luminol.

-

Add this compound at the desired final concentrations (1, 10, or 100 µM). Control samples contain only the buffer.

-

Initiate the reaction by adding the specific ROS-generating solution (e.g., 20 μl of KO₂ solution for superoxide).

-

Immediately measure the chemiluminescence (CL) using a luminometer, typically with readings every 50 milliseconds for flash assays.[5]

-

Calculate the CL Scavenging Index (CL-SI) as the ratio of CL in the presence and absence of Galanthamine, expressed as a percentage.

-

Determine the C50 value, the concentration of Galanthamine causing a 50% decrease in the CL-SI.[5]

-

This spectrophotometric assay monitors the reduction of NBT by superoxide radicals to form formazan (B1609692), a colored product. An antioxidant will compete for the superoxide radicals, thus inhibiting formazan formation.

-

Objective : To measure superoxide scavenging activity spectrophotometrically.

-

Reagents : PBS (pH 7.4), Nitroblue Tetrazolium (0.04 mM), EDTA (0.005 wt%), Na₂CO₃ (0.008 wt%), this compound.[5]

-

Instrumentation : Spectrophotometer.

-

Procedure :

-

Prepare a reaction mixture containing the NBT reagent and the ROS-generating system.

-

Add this compound at various concentrations.

-

Incubate the mixture for a defined period at a controlled temperature.

-

Measure the absorbance of the formazan product at its maximum wavelength.

-

Calculate the Spectrophotometrical Scavenging Index (SPh-SI) as the ratio of absorbance in the presence and absence of Galanthamine, expressed as a percentage.[5]

-

Caption: Direct ROS scavenging by this compound.

Indirect Antioxidant and Neuroprotective Mechanisms

Beyond direct scavenging, this compound exerts profound antioxidant effects by modulating cellular signaling pathways that bolster endogenous antioxidant defenses and promote neuronal survival.

Acetylcholinesterase Inhibition and the Cholinergic Anti-inflammatory Pathway

Galanthamine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine (B1216132) (ACh).[7] By increasing synaptic ACh levels, Galanthamine potentiates cholinergic neurotransmission. This has a significant downstream effect on oxidative stress via the Cholinergic Anti-inflammatory Pathway (CAP) .[8][9]

-

AChE Inhibition : Galanthamine blocks AChE, increasing ACh availability.

-

α7-nAChR Activation : Elevated ACh acts as an allosteric potentiator of α7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells like macrophages and microglia.[1][2]

-

Suppression of Inflammation : Activation of α7-nAChR inhibits the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), which are major sources of secondary ROS production.[10][11]

-

Reduction of Oxidative Stress : By curbing the inflammatory cascade, the CAP effectively reduces inflammation-mediated oxidative stress.[8][12]

Caption: Cholinergic Anti-inflammatory Pathway activated by Galanthamine.

Modulation of Neuroprotective Signaling Pathways

Galanthamine triggers intracellular signaling cascades that are crucial for neuronal resilience against oxidative insults.

Activation of nicotinic receptors by Galanthamine stimulates the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway.[2][3] This pathway is a central regulator of cell survival and has been shown to activate the master antioxidant response regulator, Nrf2 (Nuclear factor erythroid 2-related factor 2).[13][14]

-

PI3K/Akt Activation : Galanthamine-induced nAChR stimulation leads to the activation of PI3K, which in turn phosphorylates and activates Akt.[2][15]

-

Nrf2 Nuclear Translocation : Activated Akt can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[13][14]

-

ARE Gene Transcription : In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[16][17]

-

Upregulation of Antioxidant Enzymes : This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), Heme Oxygenase-1 (HO-1), and enzymes involved in glutathione (B108866) (GSH) synthesis.[16][18][19][20]

Caption: PI3K/Akt and Nrf2/ARE signaling cascade initiated by Galanthamine.

In Vivo and Ex Vivo Evidence of Antioxidant Effects

The antioxidant activity of this compound observed in vitro translates to significant protective effects in biological systems, as demonstrated in both animal models and human studies.

Quantitative Data on Endogenous Antioxidant Systems

Clinical and preclinical studies show that Galanthamine administration enhances the activity of key antioxidant enzymes and reduces markers of oxidative damage.

| Parameter | Model | Galanthamine Treatment | Result | Reference |

| Superoxide Dismutase (SOD) Activity | Humans with Metabolic Syndrome | 16 mg/day for 12 weeks | Increased by 1.65 U/mg protein | [18] |

| Catalase (CAT) Activity | Humans with Metabolic Syndrome | 16 mg/day for 12 weeks | Increased by 0.93 nmol/mg | [18] |

| Catalase (CAT) Activity | Rats (Neonatal Hypoxia-Ischemia) | Pre-hypoxia treatment | Increased activity | [19] |

| Glutathione Peroxidase (GPx) Activity | Mice (Scopolamine-induced) | 5 mg/kg | Increased by 108% | [21] |

| Reduced Glutathione (GSH) Levels | Mice (Scopolamine-induced) | 5 mg/kg | Increased by 46% | [21] |

| Lipid Peroxidation (TBARS/MDA) | Humans with Metabolic Syndrome | 16 mg/day for 12 weeks | Decreased (log scale 0.72 pmol/mg) | [18] |

| Lipid Peroxidation (F₂-IsoPs) | Obese Humans (Lipid-induced) | 16 mg single dose | Decreased in plasma and PBMCs | [10] |

| Lipid Peroxidation (MDA) | Mice (Scopolamine-induced) | 5 mg/kg | Decreased by 31% | [21] |

Experimental Protocols for Ex Vivo/In Vivo Assays

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a natural byproduct of this process.

-

Objective : To measure lipid peroxidation in plasma or tissue homogenates.

-

Sample Preparation : Plasma or tissue is homogenized. Proteins are precipitated and the sample is acidified by adding trichloroacetic acid (10% w/v).[18]

-

Reagents : Thiobarbituric acid (TBA).

-

Procedure :

-

Add TBA reagent to the prepared sample.

-

Heat the mixture (e.g., 95-100°C for 20-60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.[21]

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at ~532-535 nm.[21]

-

Calculate the concentration of MDA using its molar extinction coefficient (1.56 × 10⁵ M⁻¹ cm⁻¹).[21] Results are typically expressed as nmol/mg protein or nmol/g tissue.

-

This assay is based on the ability of SOD to inhibit the auto-oxidation of a substrate like pyrogallol (B1678534).

-

Objective : To quantify SOD activity in plasma or tissue lysates.

-

Principle : SOD competes with an indicator molecule for superoxide radicals generated by a source (e.g., pyrogallol auto-oxidation). The degree of inhibition of the indicator's reaction is proportional to the SOD activity.

-

Procedure :

-

Prepare a reaction buffer containing the substrate (e.g., pyrogallol).

-

Add the biological sample (plasma or tissue lysate) to the buffer.

-

Monitor the rate of the reaction (e.g., absorbance change over time) spectrophotometrically.

-

One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.[18]

-

Results are expressed in units per milligram of protein (U/mg protein).

-

This method measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Objective : To quantify catalase activity in biological samples.

-

Principle : The assay directly measures the decrease in H₂O₂ concentration by monitoring the decline in absorbance at 240 nm.

-

Procedure :

-

Prepare a reaction buffer containing a known concentration of H₂O₂.

-

Initiate the reaction by adding the biological sample.

-

Immediately measure the decrease in absorbance at 240 nm over a set period.[18]

-

Calculate the rate of H₂O₂ decomposition based on its molar extinction coefficient.

-

Activity is typically expressed as nmol of H₂O₂ decomposed per minute per mg of protein.

-

Caption: A typical experimental workflow for ex vivo antioxidant studies.

Conclusion

The antioxidant effects of this compound are robust and multifaceted, extending well beyond its primary function as an acetylcholinesterase inhibitor. It acts as a direct scavenger of harmful reactive oxygen species and, more significantly, as a modulator of critical neuroprotective pathways. By activating the cholinergic anti-inflammatory pathway and the PI3K/Akt/Nrf2 signaling axis, Galanthamine upregulates the body's own powerful antioxidant enzyme systems. This dual mechanism—direct chemical neutralization of ROS and indirect biological enhancement of cellular defenses—provides a strong rationale for its therapeutic efficacy in neurodegenerative diseases where oxidative stress is a key pathological driver. For drug development professionals, these antioxidant properties represent a valuable attribute that may be leveraged in the design of next-generation, multi-target agents for neuroprotection.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant activity of galantamine and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Antioxidant properties of galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. znaturforsch.com [znaturforsch.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]

- 8. Cholinergic anti-inflammatory pathway inhibits neointimal hyperplasia by suppressing inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholinergic anti-inflammatory pathway - Wikipedia [en.wikipedia.org]

- 10. Enhanced parasympathetic cholinergic activity with galantamine inhibited lipid-induced oxidative stress in obese African Americans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Cholinergic Anti-Inflammatory Pathway: R&D Systems [rndsystems.com]

- 12. Cholinergic Stimulation Improves Oxidative Stress and Inflammation in Experimental Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Cholinergic Drug Galantamine Alleviates Oxidative Stress Alongside Anti-inflammatory and Cardio-Metabolic Effects in Subjects With the Metabolic Syndrome in a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Galantamine administration reduces reactive astrogliosis and upregulates the anti-oxidant enzyme catalase in rats submitted to neonatal hypoxia ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 21. mdpi.com [mdpi.com]

Galanthamine Hydrobromide: A Technical Review of its Potential in Non-Alzheimer's Dementias

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galanthamine (B1674398) hydrobromide, a well-established treatment for Alzheimer's disease, exhibits a dual mechanism of action as a reversible acetylcholinesterase (AChE) inhibitor and a positive allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This unique pharmacological profile has prompted investigation into its therapeutic potential for other neurodegenerative conditions characterized by cholinergic deficits, collectively known as non-Alzheimer's dementias. This technical guide synthesizes the current evidence for galanthamine's efficacy and safety in Dementia with Lewy Bodies (DLB), Parkinson's Disease Dementia (PDD), Vascular Dementia (VaD), and Frontotemporal Dementia (FTD), providing a detailed overview of clinical trial data, experimental protocols, and the underlying mechanistic rationale.

Mechanism of Action: A Dual Cholinergic Enhancement

Galanthamine's therapeutic effect is primarily attributed to its ability to enhance cholinergic neurotransmission in the brain.[3][4] This is achieved through two distinct molecular actions:

-

Reversible, Competitive Acetylcholinesterase (AChE) Inhibition: By reversibly binding to and inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine, galanthamine increases the concentration and prolongs the availability of acetylcholine in the synaptic cleft.[1][4]

-

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine binds to an allosteric site on nAChRs, potentiating their response to acetylcholine.[1][3] This modulation enhances the release of several neurotransmitters, including acetylcholine, which is crucial for cognitive processes like memory and attention.[1][5]

This dual mechanism distinguishes galanthamine from other cholinesterase inhibitors and may offer additional therapeutic benefits.[6]

Clinical Evidence in Non-Alzheimer's Dementias

The rationale for exploring galantamine in non-Alzheimer's dementias stems from the observation of significant cholinergic deficits in several of these conditions, including Dementia with Lewy Bodies and Parkinson's Disease Dementia, and to a lesser extent, in Vascular Dementia.[7][8]

Dementia with Lewy Bodies (DLB) and Parkinson's Disease Dementia (PDD)

DLB and PDD are characterized by profound cholinergic deficits, often more severe than in Alzheimer's disease.[7] This provides a strong rationale for the use of cholinesterase inhibitors.

Table 1: Summary of Clinical Trials of Galanthamine in DLB and PDD

| Study | Dementia Type | N | Design | Duration | Dosage | Key Cognitive & Global Outcomes | Key Behavioral & Motor Outcomes |

| Aarsland et al. (2003)[5] | PDD | 16 | Open-label | 8 weeks | Not specified | Clock-drawing improved (p=0.016); Trend towards improvement on MMSE (p=0.09) | Hallucinations improved in 7 of 9 patients; Parkinsonism improved in 6 patients |

| Litvinenko et al. (2008)[9][10] | PDD | 41 (21 Galantamine, 20 Control) | Open-label controlled | 24 weeks | Max 16 mg/day | Statistically significant improvement in MMSE (p<0.05), ADAS-cog (p<0.05), Clock Drawing Test (p<0.05), and FAB (p<0.01) vs. control | Significant improvement in NPI scores for hallucinations (p=0.0002), anxiety (p=0.04), sleep disorders (p=0.04), and apathy (p=0.006) vs. control |

| Edwards et al. (2007)[11] | DLB | 50 | Open-label | 24 weeks | 8-24 mg/day | ADCS-CGIC improved by 0.5 points (p=0.01); COGDRAS unchanged | NPI-12 improved by 8.24 points (p=0.01), especially visual hallucinations and nighttime behaviors (p=0.004) |

| Edwards et al. (2003)[12] | DLB | 25 | Open-label (12-week interim analysis) | 12 weeks | Not specified | CGIC improved by 0.95 points (p=0.02) | NPI-12 improved by 7.52 points (p=0.061); NPI-4 (delusions, hallucinations, apathy, depression) significantly improved (p=0.003) |

MMSE: Mini-Mental State Examination; ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; FAB: Frontal Assessment Battery; NPI: Neuropsychiatric Inventory; ADCS-CGIC: Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change; COGDRAS: Cognitive Drug Research Computerized Cognitive Assessment System.

Vascular Dementia (VaD)

The cholinergic deficit in "pure" VaD is less established, but there is significant overlap with Alzheimer's pathology (mixed dementia).[7][13] Clinical trials have often included patients with VaD or mixed dementia.

Table 2: Summary of Clinical Trials of Galanthamine in VaD and Mixed Dementia

| Study | Dementia Type | N | Design | Duration | Dosage | Key Cognitive & Global Outcomes | Key Functional & Behavioral Outcomes |

| Erkinjuntti et al. (2002)[14] | Probable VaD or AD with CVD | 592 (396 Galantamine, 196 Placebo) | Randomized, double-blind, placebo-controlled | 6 months | 24 mg/day | Significant improvement on ADAS-cog (-1.7 vs +1.0 for placebo, p<0.0001); CIBIC-plus showed 74% stable or improved vs 59% for placebo (p=0.0001) | Significant improvement in activities of daily living (p=0.002) and behavioral symptoms (p=0.016) |

| Auchus et al. (2007)[15][16] | Probable VaD | 788 | Randomized, double-blind, placebo-controlled | 26 weeks | Not specified | Greater improvement in ADAS-cog/11 (-1.8 vs -0.3 for placebo, p<0.001); CIBIC-plus approached significance (p=0.069) | No difference on ADCS-ADL (p=0.783); Significant improvement on EXIT-25 (executive function) (p=0.041) |

| Cochrane Review (2006)[17][18] | VaD / VCI | 2 RCTs (including GAL-INT-26) | Meta-analysis | N/A | N/A | Statistically significant benefit in cognition (ADAS-cog, MD -1.50, 95% CI -2.39 to -0.61, P=0.0009) | Statistically significant benefit favoring placebo for behavior (NPI, MD 1.80, 95% CI 0.29 to 3.31, P=0.02) |

AD with CVD: Alzheimer's Disease with Cerebrovascular Disease; CIBIC-plus: Clinician's Interview-Based Impression of Change plus caregiver input; ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living Inventory; VCI: Vascular Cognitive Impairment.

Frontotemporal Dementia (FTD)

Evidence for a cholinergic deficit in FTD is minimal to non-existent.[7][8] Consequently, the use of cholinesterase inhibitors in this population is controversial and has been associated with a potential for worsening behavioral symptoms.[7]

Table 3: Summary of Clinical Trial of Galanthamine in FTD

| Study | Dementia Type | N | Design | Duration | Dosage | Key Outcomes | |---|---|---|---|---|---| | Boxer et al. (2008)[19] | Behavioral variety FTD and Primary Progressive Aphasia (PPA) | 36 | 18-week open-label followed by 8-week randomized, placebo-controlled withdrawal | 26 weeks total | Not specified | No significant differences in behavior or language for the total group. A trend of efficacy was shown in the aphasic subgroup. Galantamine was not effective in the behavioral variety of FTD. |

Experimental Protocols: A Methodological Overview